9-[4-(Naphthalen-1-ylmethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Overview
Description
9-[4-(Naphthalen-1-ylmethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione is a complex organic compound with a unique structure that combines naphthalene, phenyl, and acridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(Naphthalen-1-ylmethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of naphthalen-1-ylmethanol with 4-bromophenol to form 4-(naphthalen-1-ylmethoxy)phenol. This intermediate is then reacted with acridine derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-[4-(Naphthalen-1-ylmethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalen-1-ylmethoxyphenyl derivatives with additional oxygen functionalities, while substitution reactions could introduce new alkyl or halogen groups into the molecule.
Scientific Research Applications
9-[4-(Naphthalen-1-ylmethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to new drug discoveries.
Medicine: Research into its biological activity could reveal therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Its properties may be exploited in the development of new materials with specific electronic or photonic characteristics.
Mechanism of Action
The mechanism of action of 9-[4-(Naphthalen-1-ylmethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione involves its interaction with molecular targets such as enzymes or receptors. The naphthalene and acridine moieties can intercalate with DNA or interact with protein active sites, influencing biological pathways and cellular processes. These interactions can lead to changes in gene expression, enzyme activity, or cellular signaling, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Naphthopyrans: These compounds share the naphthalene moiety and exhibit photochromic properties.
Acridine Derivatives: Compounds like acridine orange are used in biological staining and have similar structural features.
Phenyl Derivatives: Various phenyl-substituted compounds are used in organic synthesis and materials science.
Uniqueness
What sets 9-[4-(Naphthalen-1-ylmethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione apart is its combination of naphthalene, phenyl, and acridine moieties, which confer unique chemical and physical properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
9-[4-(naphthalen-1-ylmethoxy)phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO3/c32-26-12-4-10-24-29(26)28(30-25(31-24)11-5-13-27(30)33)20-14-16-22(17-15-20)34-18-21-8-3-7-19-6-1-2-9-23(19)21/h1-3,6-9,14-17,28,31H,4-5,10-13,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZNNUASQFIQHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OCC5=CC=CC6=CC=CC=C65)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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